molecular formula C6H10N4O2 B014760 5,6-Diamino-1,3-dimethyluracil CAS No. 5440-00-6

5,6-Diamino-1,3-dimethyluracil

Cat. No.: B014760
CAS No.: 5440-00-6
M. Wt: 170.17 g/mol
InChI Key: BGQNOPFTJROKJE-UHFFFAOYSA-N
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Description

5,6-Diamino-1,3-dimethyluracil is a heterocyclic organic compound with the molecular formula C₆H₁₀N₄O₂. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of amino groups at the 5 and 6 positions and methyl groups at the 1 and 3 positions of the uracil ring .

Mechanism of Action

Target of Action

5,6-Diamino-1,3-dimethyluracil, also known as 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, is a uracil derivative . It’s primarily involved in the synthesis of biologically active molecules, including 1H-Imidazol-1-yl substituted 8-phenylxanthines for use as adenosine receptor ligands . Therefore, its primary targets are adenosine receptors, which play a crucial role in various physiological processes, including neurotransmission and inflammation.

Mode of Action

The compound interacts with its targets by serving as a reactant in the synthesis of biologically active molecules . For instance, it participates in the cyclocondensation process to form pyrimidinyl purinediones . The acid-catalyzed reaction of this compound with carbonyl compounds results in the formation of an azomethine at the 5-amino group .

Biochemical Pathways

The compound affects the biochemical pathways related to adenosine receptors. By participating in the synthesis of adenosine receptor ligands, it can influence the signaling pathways associated with these receptors . .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of biologically active molecules . For instance, it contributes to the formation of adenosine receptor ligands, which can modulate the activity of these receptors and influence various physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it has been investigated as a thermal stabilizer for polyvinyl chloride (PVC), suggesting that its stability and action can be affected by temperature . .

Biochemical Analysis

Biochemical Properties

5,6-Diamino-1,3-dimethyluracil plays a significant role in biochemical reactions. It interacts with various enzymes and proteins . It is known to inhibit the enzyme ribonucleotide reductase , leading to a decrease in DNA synthesis, protein synthesis, and cell division .

Cellular Effects

The compound exerts profound effects on various types of cells and cellular processes. This compound inhibits the growth of cancer cells by blocking the enzyme ribonucleotide reductase . This leads to a decrease in DNA synthesis, protein synthesis, and cell division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes . It inhibits the enzyme ribonucleotide reductase, which leads to a decrease in DNA synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1,3-dimethyluracil typically involves the reaction of 1,3-dimethyluracil with ammonia or amines under specific conditions. One common method includes the use of 1,3-dimethyluracil as a starting material, which is then reacted with ammonia in the presence of a catalyst to introduce the amino groups at the 5 and 6 positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1,3-dimethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,3-dimethyluracil
  • 6-Amino-1,3-dipropyluracil
  • 6-Chloro-3-methyluracil
  • 5,6-Diaminouracil

Uniqueness

5,6-Diamino-1,3-dimethyluracil is unique due to the presence of both amino and methyl groups at specific positions on the uracil ring. This structural configuration allows it to undergo unique chemical reactions and form diverse derivatives, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5,6-diamino-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQNOPFTJROKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063886
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl-
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-00-6
Record name 5,6-Diamino-1,3-dimethyluracil
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Record name 4,5-Diamino-1,3-dimethyluracil
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Record name 5440-00-6
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl-
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl-
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Record name 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Record name 2,4(1H,3H)-PYRIMIDINEDIONE, 5,6-DIAMINO-1,3-DIMETHYL-
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Synthesis routes and methods

Procedure details

Crude 6-amino-1,3-dimethyl-5-nitroso-1H-pyrimidine-2,4-dione (5 mmol) was suspended in water (7 mL) at 40° C. and treated with sodium dithionite (17.5 mmol). After 20 minutes at 40° C. the reaction mixture was warmed to 80° C. for 30 mins and then cooled in ice for 30 mins. The precipitate was isolated by filtration, washed with cold water and dried in vacuo to give crude 5,6-diamino-1,3-dimethyl-1H-pyrimidine-2,4-dione as a light beige solid which was of sufficient purity for subsequent use without additional purification (80%).
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
17.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5,6-diamino-1,3-dimethyluracil?

A1: The molecular formula of this compound is C6H10N4O2, and its molecular weight is 170.17 g/mol. [] (https://www.semanticscholar.org/paper/22c343d0bd48a44ccc5263caf63231655463cc66)

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: Researchers utilize various spectroscopic techniques, including IR, UV, and mass spectrometry, to characterize the reaction products of this compound with other compounds. These techniques help identify specific functional groups and structural features of the resulting molecules. [] (https://www.semanticscholar.org/paper/5b0461c3ec1a15918d5405dfb3db1cadd59a09f9)

Q3: Can this compound be used to synthesize pteridine derivatives?

A4: Yes, this compound acts as a building block for pteridine synthesis. For example, it reacts with 3,4-O-isopropylidene-L-threo-pentos-2-ulose to form lumazine derivatives, which are pteridine precursors. [] (https://www.semanticscholar.org/paper/f2308914546eb03536f501e96c704e7ee783c87e) It also reacts with β-aroylacrylic acids to yield pteridine-2,4,7-trione derivatives. [] (https://www.semanticscholar.org/paper/98b248df21804a7290854e0e99da9ccd10676a4d)

Q4: What is the outcome of reacting this compound with 4-aroyl-3-hydroxy-2(5H)-furanones?

A5: The reaction pathway is influenced by the specific furanone derivative and reaction conditions. In some cases, isomeric Schiff bases are formed, while in others, mono acid-base adducts are generated. [] (https://www.semanticscholar.org/paper/ea69039b9be0006abee79ce2ae9021fa8f15088c)

Q5: How does this compound react with thiols?

A6: The reaction with thiols is complex, resulting in both condensation and oxidation-reduction products. Identified products include disulphides, thiadiazolopyrimidinediones, pteridine-2,4-diones, purine-2,6-diones, pyrimidopteridines, and even the regeneration of this compound itself. [] (https://www.semanticscholar.org/paper/30cb0a5206f70999c5f31d337f7de8c538043630)

Q6: Can this compound be used to synthesize dihydropyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrones?

A7: Yes, a novel one-pot synthesis method utilizes a pseudo four-component domino reaction between this compound and aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol under mild conditions. This method produces dihydropyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrones with interesting photo-physical properties. [] (https://www.semanticscholar.org/paper/89c5c5a4327f4e929b7bbc0ec0b920a07bf0e638)

Q7: Can this compound form complexes with metals?

A8: Yes, it acts as a ligand in the formation of metal complexes. For instance, it forms complexes with rhenium(V), leading to both oxo and oxofree complexes. [] (https://www.semanticscholar.org/paper/22c343d0bd48a44ccc5263caf63231655463cc66)

Q8: Are there any applications for this compound derivatives in material science?

A9: Research indicates that this compound can enhance the processability and thermal stability of poly(vinyl chloride) (PVC). [] (https://www.semanticscholar.org/paper/e4a038f9f9887268994815cae2a2e9ab459a44e6)

Q9: Have this compound derivatives been investigated for biological activity?

A10: Yes, certain derivatives, particularly those incorporating indole moieties, have shown promising antimicrobial and antioxidant properties. [] (https://www.semanticscholar.org/paper/d650997637cc5d859a8af17e5ff923e7faa96f9d)

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